2-Hydroxy-N-methylbenzylamine Hydrochloride
Overview
Description
“2-Hydroxy-N-methylbenzylamine Hydrochloride” is an organic chemical compound with the molecular formula C8H12ClNO . It is also known by other names such as 2-Hydroxy-N-methylbenzylamineHCl, N-methyl-2-hydroxybenzylamine, and Hydroxymethylbenzylaminehydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H12ClNO . This indicates that it contains eight carbon atoms, twelve hydrogen atoms, one nitrogen atom, one oxygen atom, and one chlorine atom .
Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 173.64000 . It is soluble in water .
Scientific Research Applications
Synthesis and Characterization
- Synthesis as an Irreversible Inhibitor of Norepinephrine Uptake : 2-Hydroxy-N-methylbenzylamine Hydrochloride has been studied for its synthesis as an irreversible inhibitor of neuronal norepinephrine uptake. This involves the synthesis of xylamine, a compound structurally related, which was obtained as a hydrochloride salt with a specific activity of 3.09 Ci/mmol (Ransom, Kammerer, & Cho, 1983).
Pharmaceutical Applications
- Potential in Antimalarial Activity : Hydroxytrifluoromethylbenzylamines, chemically related to 2-Hydroxy-N-methylbenzylamine, and their derivatives have shown significant activity against Plasmodium falciparum, indicating potential antimalarial applications (Andriamanantena et al., 1991).
Chemical Synthesis and Analysis
- Application in the Synthesis of β2-Amino Acids : A practical and scalable synthetic route for β2-amino acids involves Michael addition of a chiral hydroxylamine, derived from alpha-methylbenzylamine, to an alpha-alkylacrylate (Lee, Park, Kim, & Gellman, 2003).
- Solubility Study in Pharmaceutical Formulation : Salts of N-methylbenzylamine, structurally similar to 2-Hydroxy-N-methylbenzylamine, showed increased solubility due to reduced crystal lattice energy, a factor crucial in pharmaceutical formulation (Parshad et al., 2004).
Environmental Applications
- Use in Environmental Studies : Derivatives of hydroxybenzylamine have been utilized in studies for sampling and quantifying carbonyls in ambient air, indicating their utility in environmental monitoring (Spaulding, Frazey, Rao, & Charles, 1999).
Material Science
- Use as Thermostabilizers in Polypropylene : Derivatives of hydroxybenzylamine have been synthesized and tested as thermostabilizers for polypropylene, indicating their potential application in material science [(Aghamali̇yev, Naghiyeva, & Rasulov, 2018)]
Synthesis and Characterization
- Synthesis as an Irreversible Inhibitor of Norepinephrine Uptake : this compound has been studied for its synthesis as an irreversible inhibitor of neuronal norepinephrine uptake. This involves the synthesis of xylamine, a compound structurally related, which was obtained as a hydrochloride salt with a specific activity of 3.09 Ci/mmol (Ransom, Kammerer, & Cho, 1983).
Pharmaceutical Applications
- Potential in Antimalarial Activity : Hydroxytrifluoromethylbenzylamines, chemically related to 2-Hydroxy-N-methylbenzylamine, and their derivatives have shown significant activity against Plasmodium falciparum, indicating potential antimalarial applications (Andriamanantena et al., 1991).
Chemical Synthesis and Analysis
- Application in the Synthesis of β2-Amino Acids : A practical and scalable synthetic route for β2-amino acids involves Michael addition of a chiral hydroxylamine, derived from alpha-methylbenzylamine, to an alpha-alkylacrylate (Lee, Park, Kim, & Gellman, 2003).
- Solubility Study in Pharmaceutical Formulation : Salts of N-methylbenzylamine, structurally similar to 2-Hydroxy-N-methylbenzylamine, showed increased solubility due to reduced crystal lattice energy, a factor crucial in pharmaceutical formulation (Parshad et al., 2004).
Environmental Applications
- Use in Environmental Studies : Derivatives of hydroxybenzylamine have been utilized in studies for sampling and quantifying carbonyls in ambient air, indicating their utility in environmental monitoring (Spaulding, Frazey, Rao, & Charles, 1999).
Safety and Hazards
This compound may cause skin irritation and serious eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .
Properties
IUPAC Name |
2-(methylaminomethyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-9-6-7-4-2-3-5-8(7)10;/h2-5,9-10H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXXNWDSBJINMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63989-87-7, 60399-02-2 | |
Record name | Phenol, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-N-methylbenzylamine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[(methylamino)methyl]phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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